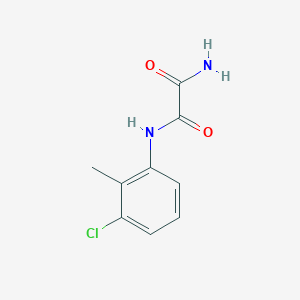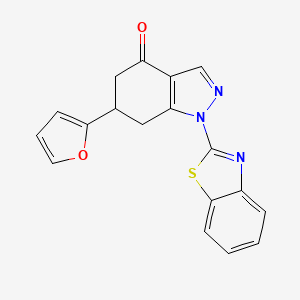![molecular formula C11H14ClNO2S B4241915 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4241915.png)
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Übersicht
Beschreibung
1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClNO2S It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 2-chlorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride in the presence of a sulfonylating agent. A common method includes:
Step 1: Reacting pyrrolidine with 2-chlorobenzyl chloride in an organic solvent such as dichloromethane.
Step 2: Adding a sulfonylating agent like sulfonyl chloride to the reaction mixture.
Step 3: Stirring the mixture at a controlled temperature, usually around room temperature to 50°C, for several hours.
Step 4: Purifying the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix pyrrolidine and 2-chlorobenzyl chloride.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Automated Purification: Employing automated systems for purification, including distillation and crystallization units.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzyl moiety can enhance the compound’s binding affinity to specific receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Chlorobenzyl)sulfonyl]pyrrolidine
- 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine
- 1-[(2-Bromobenzyl)sulfonyl]pyrrolidine
Comparison: 1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-11-6-2-1-5-10(11)9-16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMPQMAZIXJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-allyl-5-[4-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4241843.png)
![2,2-dimethyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4241852.png)
![1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B4241854.png)
![N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide](/img/structure/B4241857.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4241859.png)
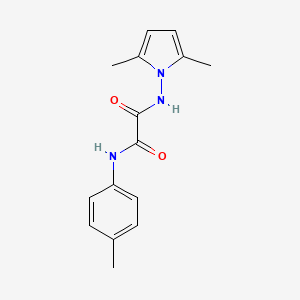
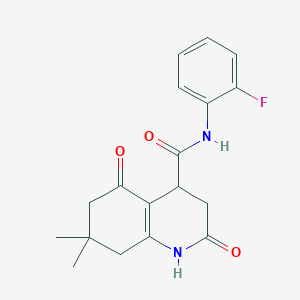
![2-{[4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4241884.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide](/img/structure/B4241907.png)
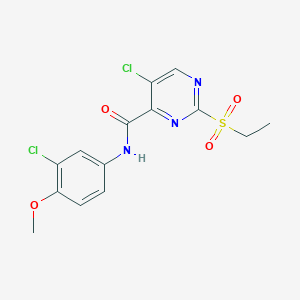
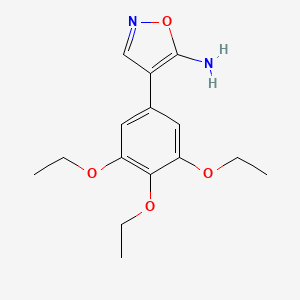
![Acetic acid;3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B4241926.png)
